1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide 1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15297363
InChI: InChI=1S/C19H16ClN3O2/c1-12-3-4-13(2)16(11-12)21-19(25)18-17(24)9-10-23(22-18)15-7-5-14(20)6-8-15/h3-11H,1-2H3,(H,21,25)
SMILES:
Molecular Formula: C19H16ClN3O2
Molecular Weight: 353.8 g/mol

1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15297363

Molecular Formula: C19H16ClN3O2

Molecular Weight: 353.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide -

Specification

Molecular Formula C19H16ClN3O2
Molecular Weight 353.8 g/mol
IUPAC Name 1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C19H16ClN3O2/c1-12-3-4-13(2)16(11-12)21-19(25)18-17(24)9-10-23(22-18)15-7-5-14(20)6-8-15/h3-11H,1-2H3,(H,21,25)
Standard InChI Key KBXIWDCESCLGQR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Introduction

1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridazines. It features a unique structure with a chlorophenyl group and a dimethylphenyl moiety attached to a dihydropyridazine core, which is known for its potential biological activities. This compound is of interest in medicinal chemistry due to its potential applications in various therapeutic areas.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common method involves reacting 2,5-dimethylphenyl hydrazine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond.

Synthesis Steps

  • Preparation of Precursors: Synthesis of necessary precursors such as 2,5-dimethylphenyl hydrazine and 4-chlorobenzoyl chloride.

  • Reaction Setup: Combine the precursors in a suitable solvent with a base like triethylamine.

  • Formation of Amide Bond: React the mixture under controlled conditions to form the amide bond.

Biological Activities and Potential Applications

Compounds similar to 1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide have shown significant biological activities, including potential roles in inhibiting enzymes involved in inflammatory pathways or cellular signaling processes. The presence of the chlorophenyl group may enhance its lipophilicity, facilitating membrane penetration and potentially increasing its efficacy in biological systems.

Potential Applications Table

Application AreaPotential Role
Medicinal ChemistryInhibitor for certain enzymes
PharmacologyPotential therapeutic effects due to enhanced lipophilicity
Biological ResearchStudy of cellular signaling processes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator